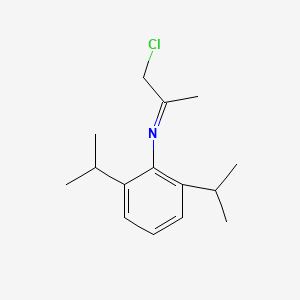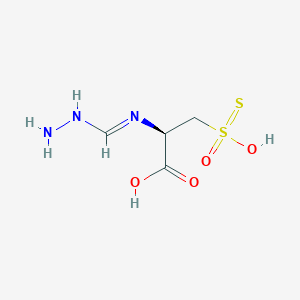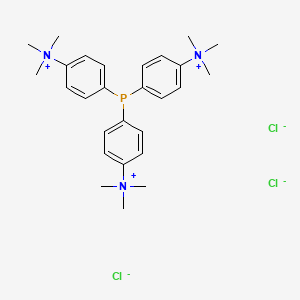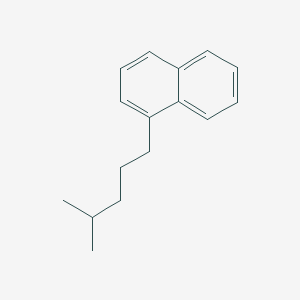
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group attached to a propylidene moiety, which is further connected to a diisopropylaniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline typically involves the reaction of 2,6-diisopropylaniline with a chlorinated propylidene precursor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chlorinating agents and catalysts that facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment ensures efficient production and consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline has found applications in several scientific research areas, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline exerts its effects involves interactions with molecular targets and pathways. The chloro group and propylidene moiety play key roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Chloro-2-propylidene)-2,6-dimethylaniline
- N-(1-Chloro-2-propylidene)-2,6-diethylalanine
- N-(1-Chloro-2-propylidene)-2,6-diisopropylbenzene
Uniqueness
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline stands out due to its specific structural features, such as the presence of diisopropyl groups and the chloro-propylidene moiety. These features confer unique reactivity and properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
374562-93-3 |
|---|---|
Molekularformel |
C15H22ClN |
Molekulargewicht |
251.79 g/mol |
IUPAC-Name |
1-chloro-N-[2,6-di(propan-2-yl)phenyl]propan-2-imine |
InChI |
InChI=1S/C15H22ClN/c1-10(2)13-7-6-8-14(11(3)4)15(13)17-12(5)9-16/h6-8,10-11H,9H2,1-5H3 |
InChI-Schlüssel |
ZRFDFJUJUIQIMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
![[(Hex-2-en-2-yl)selanyl]benzene](/img/structure/B14260535.png)
![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)


![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)


![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)

![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)


